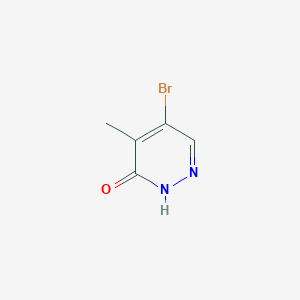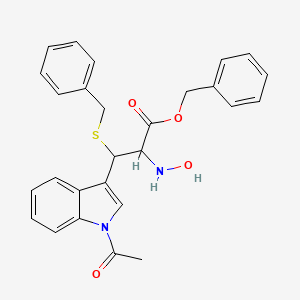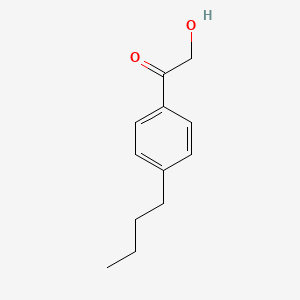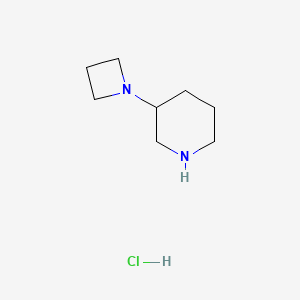![molecular formula C12H20BN3O3Si B11717201 [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[3,4-b]pyridine core, which is further modified with a trimethylsilylethoxymethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
The synthesis of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Attachment of the Trimethylsilylethoxymethyl Group: The final step involves the protection of the hydroxyl group with a trimethylsilylethoxymethyl group, which can be achieved using reagents like trimethylsilyl chloride and ethylene glycol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow reactors.
化学反应分析
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the pyrazolo[3,4-b]pyridine core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
科学研究应用
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting cancer and neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyridine core can interact with various receptors and enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can trigger downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar compounds to [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid include other pyrazolopyridine derivatives and boronic acid-containing compounds. Some examples are:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They are studied for their potential as kinase inhibitors and anticancer agents.
Boronic Acid Derivatives: Compounds containing boronic acid groups are widely used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with diols and other functional groups.
The uniqueness of this compound lies in its combination of a pyrazolopyridine core with a boronic acid group and a trimethylsilylethoxymethyl protecting group, which enhances its stability and reactivity in various chemical and biological contexts.
属性
分子式 |
C12H20BN3O3Si |
|---|---|
分子量 |
293.20 g/mol |
IUPAC 名称 |
[1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid |
InChI |
InChI=1S/C12H20BN3O3Si/c1-20(2,3)5-4-19-9-16-12-10(7-15-16)6-11(8-14-12)13(17)18/h6-8,17-18H,4-5,9H2,1-3H3 |
InChI 键 |
BARGDSSEAMLCAN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(N=C1)N(N=C2)COCC[Si](C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)


![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)



